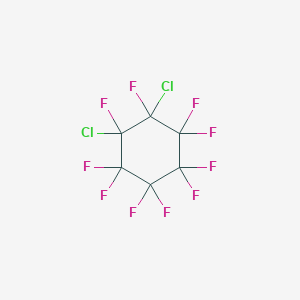
1,2-Dichlorodecafluorocyclohexane
Overview
Description
1,2-Dichlorodecafluorocyclohexane is a halogenated cyclohexane derivative with the molecular formula C6Cl2F10 This compound is characterized by the presence of two chlorine atoms and ten fluorine atoms attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dichlorodecafluorocyclohexane can be synthesized through several methods. One common approach involves the fluorination of 1,2-dichlorooctafluorocyclohex-1-ene. This reaction typically requires the use of a fluorinating agent such as cobalt trifluoride (CoF3) or antimony pentafluoride (SbF5) under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete fluorination of the cyclohexane ring .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and specialized equipment to handle the highly reactive fluorinating agents. The process begins with the chlorination of cyclohexane to produce 1,2-dichlorocyclohexane, followed by fluorination using cobalt trifluoride or antimony pentafluoride. The reaction is conducted under controlled temperature and pressure conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,2-Dichlorodecafluorocyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other halogens or functional groups using appropriate reagents. For example, the reaction with sodium iodide (NaI) in acetone can replace chlorine atoms with iodine.
Reduction Reactions: The compound can be reduced to form partially fluorinated cyclohexanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can be achieved using strong oxidizing agents like potassium permanganate (KMnO4) to introduce oxygen-containing functional groups.
Common Reagents and Conditions
Substitution: Sodium iodide (NaI) in acetone, room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous ether, reflux.
Oxidation: Potassium permanganate (KMnO4), aqueous solution, room temperature.
Major Products Formed
Substitution: 1,2-Diiododecafluorocyclohexane.
Reduction: Partially fluorinated cyclohexanes.
Oxidation: Cyclohexane derivatives with oxygen-containing functional groups.
Scientific Research Applications
1,2-Dichlorodecafluorocyclohexane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into organic molecules.
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials, including fluorinated polymers and surfactants
Mechanism of Action
The mechanism of action of 1,2-dichlorodecafluorocyclohexane involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The compound’s high fluorine content enhances its lipophilicity, allowing it to penetrate biological membranes and interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of target proteins and enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2-Dichlorooctafluorocyclohexane: Similar structure but with fewer fluorine atoms.
1,2-Dibromodecafluorocyclohexane: Contains bromine atoms instead of chlorine.
1,2-Dichlorotetrafluorocyclohexane: Contains fewer fluorine atoms.
Uniqueness
1,2-Dichlorodecafluorocyclohexane is unique due to its high fluorine content, which imparts distinct chemical and physical properties. The presence of ten fluorine atoms enhances its stability, lipophilicity, and resistance to metabolic degradation, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
1,2-dichloro-1,2,3,3,4,4,5,5,6,6-decafluorocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl2F10/c7-1(9)2(8,10)4(13,14)6(17,18)5(15,16)3(1,11)12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESCLXSTSQIECY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1(F)F)(F)Cl)(F)Cl)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl2F10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378825 | |
| Record name | 1,2-Dichlorodecafluorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
336-14-1 | |
| Record name | 1,2-Dichlorodecafluorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


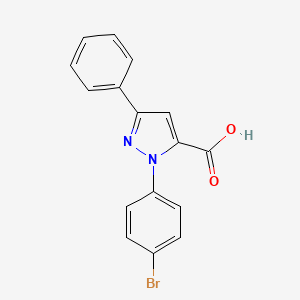


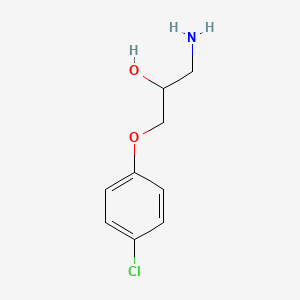





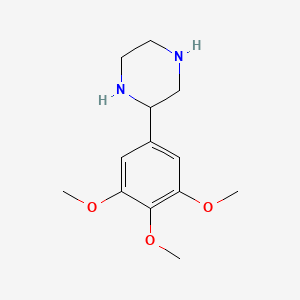

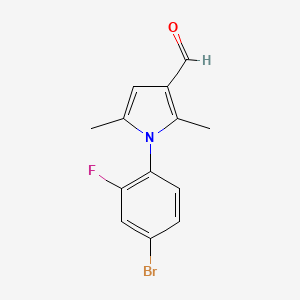

![2-((6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)propanoic acid](/img/structure/B1333197.png)
